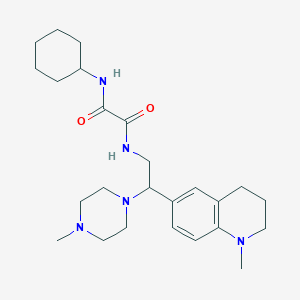

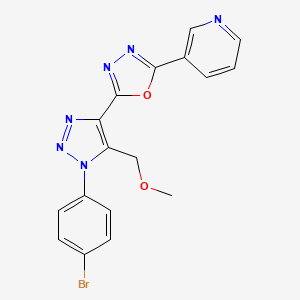

1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, also known as HMAPD, is a synthetic small molecule that has been extensively studied for its potential applications in various fields of science. This molecule was first synthesized in 2004 by researchers at the University of California, San Francisco. Since then, several studies have been conducted to investigate its synthesis, mechanism of action, and potential applications.

Applications De Recherche Scientifique

Glycolic Acid Oxidase Inhibition

4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which include compounds similar to 1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, have been studied for their ability to inhibit glycolic acid oxidase (GAO). These compounds have shown potency in inhibiting porcine liver GAO in vitro. Methylation of certain substituents reduces their potency, indicating a requirement for two acidic functions on the 1H-pyrrole-2,5-dione nucleus (Rooney et al., 1983).

Potential Anti-Cancer Therapeutics

Pyrrole derivatives, structurally related to this compound, have been synthesized as inhibitors of protein kinases like EGFR and VEGFR. These derivatives have shown promising results in binding with EGFR and VEGFR, forming stable complexes, and demonstrating anti-inflammatory, proapoptotic, and antitumor activity (Kuznietsova et al., 2019).

Corrosion Inhibition in Carbon Steel

1H-pyrrole-2,5-dione derivatives have been investigated for their role in inhibiting corrosion of carbon steel in hydrochloric acid medium. These derivatives were found to be effective corrosion inhibitors, with their efficiency increasing with the concentration of the inhibitor. Their adsorption on steel surfaces was found to be controlled by a chemisorption process (Zarrouk et al., 2015).

Synthesis of Novel Organic Optoelectronic Materials

Symmetrically substituted diketopyrrolopyrrole derivatives, which are structurally similar to this compound, have been synthesized under mild conditions and characterized for their potential application in the synthesis of novel organic optoelectronic materials. These derivatives demonstrate strong fluorescence and increased water solubility, making them suitable for use in biological systems (Zhang et al., 2014).

Use in Polymer Solar Cells

A novel n-type conjugated polyelectrolyte containing pyrrolo[3,4-c]pyrrole-1,4-dione units has been synthesized for use as an electron transport layer in inverted polymer solar cells. The electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone endow this material with high conductivity and electron mobility, improving the efficiency of solar cells (Hu et al., 2015).

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)-3-(4-methoxyanilino)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-19-10-4-2-9(3-5-10)14-11-8-12(17)15(6-7-16)13(11)18/h2-5,8,14,16H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDJTIOKFJJKBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide](/img/structure/B2469429.png)

![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)

![Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2469437.png)

![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)

![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)

![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)